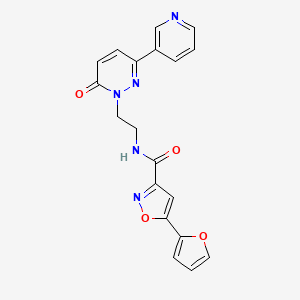

5-(furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features a polyheterocyclic architecture combining furan, isoxazole, pyridazine, and pyridine rings linked via an ethyl-carboxamide bridge. The pyridazinone (6-oxopyridazine) moiety is a notable structural element, often associated with kinase inhibition or anti-inflammatory activity .

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c25-18-6-5-14(13-3-1-7-20-12-13)22-24(18)9-8-21-19(26)15-11-17(28-23-15)16-4-2-10-27-16/h1-7,10-12H,8-9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAZECGYWYCCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(Furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its bioactivity. The molecular formula is C19H18N4O3, and it features an isoxazole ring, a furan moiety, and a pyridazinone derivative.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| MCF-7 | 0.46 | Inhibition of Aurora-A kinase |

| HCT116 | 0.39 | Cell cycle arrest at SubG1/G1 phase |

These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the anticancer effects include:

- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to reduced viability.

- DNA Interaction : Some studies suggest that the compound may interact with DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial targets, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on A549 Cells : In a study assessing the cytotoxicity against A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, indicating moderate potency. The study highlighted its role in inducing apoptosis through mitochondrial pathways .

- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells revealed an IC50 of 0.46 µM, showcasing its effectiveness in inhibiting cell growth via Aurora-A kinase inhibition .

- HCT116 Colon Cancer Cells : Research involving HCT116 cells demonstrated significant cell cycle arrest at the SubG1/G1 phase with an IC50 value of 0.39 µM, suggesting potent anticancer activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Pyridazinone vs. Pyridine/Thiazinone: The target’s pyridazinone ring distinguishes it from ranitidine derivatives (e.g., thiazinone in ) and may confer unique electronic properties for binding polar enzyme pockets .

- Linker Diversity : The ethyl-carboxamide bridge contrasts with ranitidine’s thioether linkages () and may reduce metabolic instability compared to sulfur-containing analogs.

Pharmacological Implications (Inferred)

- Kinase Inhibition: Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The target’s pyridazinone-pyridine system may mimic PDE4 inhibitors, whereas ranitidine analogs lack this motif .

- Solubility and Bioavailability : The carboxamide group may improve aqueous solubility over ranitidine’s nitroacetamide derivatives (), though the pyridin-3-yl group could introduce lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.